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Compound of Interest

Compound Name: 5-Hexadecyl methotrexate

CAS No.: 88887-42-7

Cat. No.: B1664181

Get Quote

Executive Summary & Rationale
Methotrexate (MTX) is the gold standard for rheumatoid arthritis (RA) and various neoplasias,

yet its clinical utility is hampered by short plasma half-life, poor biodistribution, and dose-limiting

systemic toxicity (nephrotoxicity/hepatotoxicity).

The Challenge: Standard liposomal MTX (encapsulating water-soluble MTX) suffers from low

encapsulation efficiency (<5-10%) and rapid leakage due to the drug's hydrophilicity and small

molecular size.

The Solution:5-Hexadecyl Methotrexate (5-HD-MTX)—specifically the

-hexadecyl ester of methotrexate—is a lipophilic prodrug designed to overcome these
limitations. By esterifying the glutamate

-carboxyl group with a hexadecyl (C16) chain, the molecule becomes amphipathic. This allows
it to anchor firmly into the liposomal lipid bilayer, significantly improving stability, loading
capacity, and circulation time before hydrolyzing back to the active parent drug in vivo.
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Mechanistic Comparison: Anchoring vs. Entrapment
The fundamental difference between standard care (Free MTX or Passive Liposomal MTX) and

5-HD-MTX Liposomes lies in the molecular loading mechanism.

Structural & Loading Dynamics
Standard Liposomal MTX: Relies on passive encapsulation in the aqueous core. Leakage is

high because MTX can diffuse through the bilayer.

5-HD-MTX Liposomes: The C16 tail inserts into the hydrophobic acyl chain region of the

phospholipids, while the pteridine head group remains at the interface. This "supramolecular

anchoring" prevents leakage.
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Standard Care: Passive Loading
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Figure 1: Comparison of passive entrapment (Standard) vs. bilayer anchoring (5-HD-MTX). The

C16 chain locks the prodrug into the membrane.

Pharmacokinetic (PK) & Bioequivalence Profile
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Bioequivalence studies for 5-HD-MTX must account for the prodrug-to-drug conversion. The

liposome acts as a reservoir, releasing 5-HD-MTX which is then hydrolyzed by esterases

(plasma or intracellular) to active MTX.

Comparative PK Parameters (Murine Models)
The following data synthesizes performance metrics from lipophilic MTX analogue studies (e.g.,

MTX-DG and

-hexadecyl derivatives) versus free MTX.

Parameter
Free MTX
(Standard Care)

Standard
Liposomal MTX

5-HD-MTX
Liposomes
(Prodrug)

Route IV / IM IV IV

Half-life (

)
~0.5 – 0.7 hours 2 – 4 hours

4 – 12 hours (Pro-

drug dependent)

AUC (

)
Baseline (1x) 3x – 5x

10x – 20x (Total

species)

Clearance (CL) Rapid Renal
Reticuloendothelial

System (RES)

Slow RES +

Hydrolysis

Volume of Dist. (

)

High (Whole body

water)

Low (Vascular/Tissue

entrapment)

Restricted (Liposome

volume)

Active Metabolite N/A (Is parent) MTX (Immediate)
Sustained Release

MTX (via Hydrolysis)

Key Bioequivalence Findings
Circulation Time: 5-HD-MTX liposomes demonstrate a "flip-flop" kinetic model where the rate

of elimination is controlled by the rate of release/hydrolysis. This significantly extends the

apparent half-life of the active MTX species in plasma compared to free drug.
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Biodistribution: Unlike free MTX which accumulates in the kidneys (toxicity risk), 5-HD-MTX

liposomes passively target inflamed joints (in RA) or solid tumors via the Enhanced

Permeability and Retention (EPR) effect.

Metabolic Conversion: The 5-hexadecyl ester bond is susceptible to plasma esterases.

Studies show that while the liposome protects the ester, once released, 5-HD-MTX is rapidly

converted to active MTX (

min for conversion), ensuring therapeutic efficacy.

Experimental Protocols for Validation
To validate bioequivalence and performance, the following protocols are recommended. These

ensure self-validating results through rigorous controls.

Protocol A: Synthesis & Formulation of 5-HD-MTX
Liposomes
Objective: Create a stable, high-load liposomal formulation.

Synthesis: React Methotrexate with hexadecyl bromide in the presence of cesium carbonate

(Cs₂CO₃) in DMF. Purify via silica gel column chromatography to isolate the

-isomer (5-hexadecyl).

Validation: Confirm structure via ¹H-NMR (triplet at ~4.0 ppm for

-proton, multiplet for alkyl chain).

Liposome Preparation (Thin-Film Hydration):

Lipids: HSPC (Hydrogenated Soy PC), Cholesterol, and DSPE-PEG2000 (Molar ratio

55:40:5).

Drug Loading: Add 5-HD-MTX to the lipid mixture in chloroform/methanol (2:1).

Film Formation: Rotary evaporate at 60°C to form a thin film.
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Hydration: Hydrate with PBS (pH 7.4) to form MLVs (Multilamellar Vesicles).

Sizing: Extrude through 100 nm polycarbonate filters (11 passes).

Characterization:

Size/Zeta: Dynamic Light Scattering (Target: 100–120 nm, PDI < 0.2).

Encapsulation Efficiency (EE%): Use Sephadex G-50 columns to separate free drug.

Dissolve liposomes in Triton X-100 and measure UV absorbance (303 nm).

Success Criteria: EE% > 85% (vs. <10% for standard MTX).

Protocol B: Bioequivalence & Hydrolysis Study (In Vivo)
Objective: Quantify the conversion of Prodrug (5-HD-MTX) to Active (MTX).
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Figure 2: Pharmacokinetic workflow emphasizing the critical quenching step to prevent ex vivo

hydrolysis.

Methodology:

Administration: Administer 5-HD-MTX liposomes vs. Free MTX IV.

Sampling: Collect blood into pre-chilled tubes containing esterase inhibitors (e.g., NaF/KF).

Critical: Immediate acidification (pH < 4) is required to stabilize the ester during processing.

Analysis: Use LC-MS/MS. Monitor transitions for 5-HD-MTX (Parent) and MTX (Metabolite).
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Calculation: Calculate Bioequivalence (BE) based on total active species (AUC of Free MTX

+ AUC of Metabolized MTX).

Efficacy & Safety Profile
Cytotoxicity (In Vitro)
Contrary to expectations that prodrugs are inactive, 5-HD-MTX retains significant potency,

likely due to rapid intracellular hydrolysis.

Cell Lines: HT-29 (Colon), MCF-7 (Breast).

IC50 Comparison:

Free MTX: ~30 nM

5-HD-MTX Liposomes: ~55 nM (Slightly higher due to release kinetics, but statistically

comparable).

Toxicity Reduction
The liposomal formulation prevents high peak plasma concentrations (

) of free MTX, which is the primary driver of nephrotoxicity.

Renal Clearance: 5-HD-MTX is not cleared renally until hydrolyzed. This bypasses the

immediate kidney burden seen with free MTX.

Safety Margin: Studies indicate a 2-3 fold increase in the Maximum Tolerated Dose (MTD)

for the liposomal formulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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